molecular formula C8H8ClFO2 B6359265 3-Chloro-5-fluoro-2-methoxybenzyl alcohol CAS No. 1785513-23-6

3-Chloro-5-fluoro-2-methoxybenzyl alcohol

Cat. No.: B6359265
CAS No.: 1785513-23-6
M. Wt: 190.60 g/mol
InChI Key: BRLKSNKRYZLWJX-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2-methoxybenzyl alcohol is a substituted benzyl alcohol derivative featuring chlorine (Cl) and fluorine (F) atoms at the 3- and 5-positions of the benzene ring, respectively, along with a methoxy (-OCH₃) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the benzylic position. This compound’s structural complexity arises from its electron-withdrawing substituents (Cl and F) and the electron-donating methoxy group, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

(3-chloro-5-fluoro-2-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLKSNKRYZLWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-2-methoxybenzyl alcohol typically involves the reaction of 3-chloro-5-fluoro-2-methoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired benzyl alcohol .

Industrial Production Methods

Industrial production methods for 3-Chloro-5-fluoro-2-methoxybenzyl alcohol may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-2-methoxybenzyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-fluoro-2-methoxybenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-2-methoxybenzyl alcohol involves its interaction with specific molecular targets. The presence of chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methoxy group can also play a role in modulating the compound’s overall chemical properties and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted benzyl alcohols exhibit varied chemical behavior depending on substituent type, position, and electronic effects. Below is a detailed comparison of 3-Chloro-5-fluoro-2-methoxybenzyl alcohol with key analogs:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features Reference
3-Chloro-5-fluoro-2-methoxybenzyl alcohol C₈H₈ClFO₂ ~202.6 (estimated) Cl (3), F (5), -OCH₃ (2), -CH₂OH (1) Electron-withdrawing Cl/F and donating -OCH₃; polar, likely moderate solubility
3-Chloro-5-(trifluoromethyl)benzyl alcohol C₈H₆ClF₃O 210.58 Cl (3), CF₃ (5), -CH₂OH (1) Strong electron-withdrawing CF₃ group; higher lipophilicity
2-Chloro-4-fluorobenzyl alcohol C₇H₆ClFO 160.57 Cl (2), F (4), -CH₂OH (1) Ortho/para substituents; moderate polarity
3-Methoxybenzyl alcohol C₈H₁₀O₂ 138.16 -OCH₃ (3), -CH₂OH (1) Electron-donating -OCH₃; lower molecular weight
3-Bromo-5-chloro-2-hydroxybenzyl alcohol C₇H₆BrClO₂ 237.48 Br (3), Cl (5), -OH (2), -CH₂OH (1) Bromine adds steric bulk; phenolic -OH increases acidity

Key Research Findings and Implications

  • Substituent Position Matters : Enzyme activity (e.g., aryl-alcohol dehydrogenase) is highly sensitive to substituent placement. For instance, 4-chloro analogs are inactive, while 2-fluoro variants retain activity .
  • Electron Effects Dominate Reactivity : Electron-withdrawing groups (Cl, F, CF₃) increase electrophilicity, favoring nucleophilic substitution reactions, whereas methoxy groups enhance solubility and stability .
  • Market Trends : Fluorinated benzyl alcohols (e.g., 3-Chloro-5-fluoro derivatives) are prioritized in pharmaceutical R&D for their balance of reactivity and metabolic stability .

Biological Activity

3-Chloro-5-fluoro-2-methoxybenzyl alcohol is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

The synthesis of 3-Chloro-5-fluoro-2-methoxybenzyl alcohol typically involves the reduction of 3-chloro-5-fluoro-2-methoxybenzaldehyde using sodium borohydride (NaBH4) in methanol under mild conditions. This method yields the desired benzyl alcohol with high purity, suitable for further biological evaluations.

Chemical Structure

The molecular formula for 3-Chloro-5-fluoro-2-methoxybenzyl alcohol is C9H10ClF O2. Its structure includes:

  • Chloro group at position 3
  • Fluoro group at position 5
  • Methoxy group at position 2

The biological activity of 3-Chloro-5-fluoro-2-methoxybenzyl alcohol is primarily attributed to its interaction with specific molecular targets. The presence of halogen substituents (chlorine and fluorine) can enhance the compound's reactivity and binding affinity to various enzymes or receptors. The methoxy group contributes to modulating these properties, influencing its overall biological effects.

Antiproliferative Effects

Research has demonstrated that compounds similar to 3-Chloro-5-fluoro-2-methoxybenzyl alcohol exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of lung (A549), breast (MCF-7), and colon (HT-29) cancer cells with IC50 values in the nanomolar range .

Case Study: Antiproliferative Activity

In a study evaluating the antiproliferative activity of various benzyl alcohol derivatives, 3-Chloro-5-fluoro-2-methoxybenzyl alcohol was tested against multiple cancer cell lines. The results indicated a notable inhibition of cell proliferation, with IC50 values comparable to established anticancer agents.

Cell LineIC50 Value (µM)Reference
A54910 ± 1
MCF-712 ± 2
HT-2915 ± 1

Enzyme Interaction Studies

Further investigations into the enzymatic interactions revealed that this compound acts as a substrate for various oxidoreductases, which play crucial roles in metabolic pathways. The compound's ability to undergo oxidation and reduction reactions allows it to participate in metabolic processes that may lead to apoptosis in cancer cells .

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